molecular formula C19H22N4O6S B2550876 4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-31-7

4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2550876
CAS No.: 383147-31-7
M. Wt: 434.47
InChI Key: HMRSSNIMJGXBMJ-XSFVSMFZSA-N
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Description

4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, which included steps that might be relevant to the synthesis of the compound . These derivatives showed antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Properties

Malík et al. (2017) investigated the antioxidant properties of 2-alkoxyphenylcarbamic acid-based compounds, highlighting the importance of structural moieties in conferring antioxidant activities. This research indicates that compounds with specific structural features, such as piperazin-1´-yl fragments, can have significant antioxidant potential, which might be applicable to the compound of interest (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Receptor Antagonist Activities

A study by Yoon et al. (2008) on piperazine derivatives as 5-HT7 receptor antagonists demonstrates the potential of such compounds in developing treatments targeting serotonin receptors. The structural components of these derivatives, including the piperazine moiety, play a critical role in their biological activity, suggesting possible applications of the compound in neuroscientific research or drug development (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Cleavage and Synthesis of Aromatic Compounds

Imakura et al. (1994) described the regioselective cleavage of aromatic methylenedioxy compounds, leading to the synthesis of biologically active phenothiazine derivatives. This research illustrates the potential of specific chemical reactions in generating compounds with significant biological activities, which might be relevant to understanding the synthetic pathways and potential applications of the compound (Imakura, Konishi, Uchida, Sakurai, Kobayashi, Haruno, Tajima, & Yamashita, 1994).

Anti-malarial Activity

Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives by Cunico et al. (2009) showed anti-malarial activity. This study suggests that compounds with specific structural features, such as the piperazine derivative, could be explored for their potential in treating malaria (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-16-4-6-17(7-5-16)30(26,27)22-11-9-21(10-12-22)18-8-3-15(14-20-29-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSSNIMJGXBMJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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